molecular formula C11H19NO5 B1524296 cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid CAS No. 1006891-33-3

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

Cat. No.: B1524296
CAS No.: 1006891-33-3
M. Wt: 245.27 g/mol
InChI Key: TXFHSATYMSUPRM-SFYZADRCSA-N
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Description

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H19NO5 and a molecular weight of 245.27 g/mol . This compound is known for its role in the synthesis of peptides and other complex organic molecules.

Preparation Methods

The synthesis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The synthetic route often includes the following steps:

    Protection of the amino group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

    Formation of the tetrahydropyran ring: This step involves the cyclization of the protected amino acid to form the tetrahydropyran ring.

Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and yield.

Chemical Reactions Analysis

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid involves its role as a building block in the synthesis of peptides and other complex molecules. The Boc-protected amino group allows for selective reactions at other functional groups, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .

Comparison with Similar Compounds

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid is similar to other Boc-protected amino acids, such as Boc-protected proline and Boc-protected lysine. its unique tetrahydropyran ring structure sets it apart from these compounds. This unique structure allows for different reactivity and applications in peptide synthesis and other areas of research .

Similar compounds include:

Properties

IUPAC Name

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFHSATYMSUPRM-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679400
Record name (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006891-33-3
Record name (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid
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Reactant of Route 6
cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

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